molecular formula C22H23N5 B2859390 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955319-75-2

1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2859390
CAS No.: 955319-75-2
M. Wt: 357.461
InChI Key: YVSHMQJZAMFJDQ-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H23N5 and its molecular weight is 357.461. The purity is usually 95%.
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Biological Activity

The compound 1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions that include cyclization of appropriate precursors. For instance, the compound can be synthesized from the reaction of substituted phenyl hydrazines with pyrimidine derivatives under specific conditions to yield the desired pyrazolo[3,4-d]pyrimidine structure.

Anticancer Properties

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example, studies have indicated that similar compounds can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cancer cell death. A related compound demonstrated potent antiproliferative effects against various cancer cell lines (e.g., A549 and HT-1080) with IC50 values in the micromolar range .

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Mechanistic Insights

Mechanistic studies suggest that these compounds may exert their effects through multiple pathways:

  • Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 (CA-4), which disrupts microtubule assembly.
  • COX Inhibition : Targeting COX-1 and COX-2 pathways to reduce inflammation.
  • Antioxidant Activity : Some pyrazolo[3,4-d]pyrimidines demonstrate scavenging activity against free radicals, contributing to their anti-inflammatory effects.

Case Studies

  • Anticancer Activity : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compound displayed an IC50 value of 0.5 µM against A549 cells and was found to induce apoptosis through caspase activation.
  • Anti-inflammatory Evaluation : In vivo studies on mice treated with a pyrazolo[3,4-d]pyrimidine derivative showed a significant reduction in paw edema compared to control groups. The compound demonstrated an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development.

Data Tables

Compound NameIC50 (µM)Mechanism of ActionReference
Pyrazole Derivative A0.5Tubulin Polymerization Inhibition
Pyrazole Derivative B60.56COX Inhibition
Pyrazole Derivative C57.24Antioxidant Activity

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)10-18)21-20-13-25-27(22(20)24-14-23-21)19-11-16(3)9-17(4)12-19/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSHMQJZAMFJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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